molecular formula C₁₀H₈D₆O₂ B1152719 rac-Rhododendrol-d6

rac-Rhododendrol-d6

Cat. No.: B1152719
M. Wt: 172.25
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Rhododendrol (B1680608) Discovery and Initial Research Trajectories

Rhododendrol was first isolated by Kawaguchi and his team. mdpi.com Early research primarily focused on its natural occurrence and its glucoside, rhododendrin, found in the leaves of Rhododendron species. isa-arbor.com The compound was initially investigated for its potential as a tyrosinase inhibitor, a key enzyme in melanin (B1238610) synthesis. wikipedia.org This property led to its development and use in skin-lightening cosmetic products starting in 2008. mdpi.comnih.gov However, by 2013, products containing rhododendrol were recalled due to reports of the compound inducing a skin depigmentation condition known as leukoderma. wikipedia.orgnih.gov This event shifted the trajectory of rhododendrol research towards understanding the mechanisms behind its melanocyte cytotoxicity. wikipedia.orgnih.govnih.gov

Rationale for Investigating the Racemic Form and Deuterium (B1214612) Labeling in Mechanistic Studies

The rhododendrol used in commercial applications was in its racemic form, a mixture of equal parts of its two enantiomers (R- and S-isomers). mdpi.comnih.gov Research has shown that both enantiomers are oxidized by human tyrosinase, with the S-enantiomer being oxidized more rapidly than the R-enantiomer. nih.govmdpi.com Studying the racemic mixture is therefore crucial for understanding the compound's real-world biological effects.

Deuterium labeling, the replacement of hydrogen atoms with their heavier isotope, deuterium, is a powerful tool in mechanistic studies. The use of rac-Rhododendrol-d6, where six hydrogen atoms are replaced by deuterium, allows researchers to trace the metabolic fate of the molecule and elucidate reaction mechanisms. clearsynth.compharmaffiliates.com The increased mass of deuterium can lead to a kinetic isotope effect, where reactions involving the breaking of a carbon-deuterium bond are slower than those involving a carbon-hydrogen bond. This effect can help identify rate-determining steps in metabolic pathways and enzymatic reactions. The use of deuterium-labeled compounds is also instrumental in analytical techniques like mass spectrometry, aiding in the differentiation of the compound and its metabolites from endogenous molecules. nih.gov

Interdisciplinary Significance in Chemical Biology, Enzymology, and Metabolism Research

The study of this compound holds significance across multiple scientific disciplines:

Chemical Biology: The compound serves as a chemical probe to investigate cellular pathways, particularly those related to melanogenesis and cytotoxicity. mdpi.comnih.gov Understanding how rhododendrol and its metabolites interact with cellular components provides insights into the chemical basis of biological processes.

Enzymology: Rhododendrol is a substrate and inhibitor of tyrosinase, making it a valuable tool for studying the enzyme's structure, function, and mechanism. wikipedia.orgnih.gov Research on its interaction with tyrosinase helps in the design of other enzyme inhibitors. The oxidation of rhododendrol by tyrosinase to reactive quinone species is a key area of investigation. mdpi.comnih.gov

Metabolism Research: Investigating the metabolic pathways of rhododendrol is crucial for understanding its toxic effects. nih.gov Studies have focused on its tyrosinase-dependent metabolism, leading to the formation of cytotoxic metabolites like RD-quinone. mdpi.comnih.gov The use of deuterated forms helps in tracking these metabolic transformations and understanding the role of various enzymes, such as alcohol dehydrogenase, in its metabolism. mdpi.commdpi.com

Interactive Data Table: Properties of Rhododendrol

PropertyValueReference
Chemical Formula C10H14O2 wikipedia.org
Molar Mass 166.22 g/mol wikipedia.org
Appearance White solid powder wikipedia.org
Melting Point 68-71 °C wikipedia.org
Boiling Point 315.4±17.0 °C at 760 mmHg wikipedia.org
IUPAC Name 4-[(3R)-3-hydroxybutyl]phenol wikipedia.org

Interactive Data Table: Key Research Findings on Rhododendrol Metabolism

FindingSignificanceKey EnzymeReferences
Oxidation to RD-quinone Formation of a reactive metabolite responsible for cytotoxicity.Tyrosinase mdpi.comnih.gov
Formation of RD-pheomelanin and protein-SH adducts Indicates covalent binding to cellular components, leading to protein denaturation and ER stress.Tyrosinase mdpi.comnih.gov
Oxidation of both R- and S-enantiomers Both forms of the racemic mixture are biologically active.Human Tyrosinase nih.govnih.gov
Conversion to Raspberry Ketone (RK) Another metabolic pathway potentially contributing to its biological effects.Alcohol Dehydrogenase (ADH) mdpi.commdpi.com

Properties

Molecular Formula

C₁₀H₈D₆O₂

Molecular Weight

172.25

Synonyms

(+/-)-Rhododendrol-d6;  4-Hydroxy-α-methyl-benzenepropanol-d6;  Frambinol-d6;  NSC 40514-d6; 

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Labeling Strategies for Rac Rhododendrol D6

Chemical Synthesis Approaches for Racemic Rhododendrol (B1680608)

The chemical synthesis of racemic rhododendrol provides a foundational route to this and other related compounds. Conventional chemical synthesis typically results in a racemic mixture, meaning an equal proportion of both the R and S enantiomers are produced. google.com

Reduction-Mediated Pathways for Phenolic Ketones

A primary and straightforward method for synthesizing racemic rhododendrol involves the reduction of a phenolic ketone precursor. numberanalytics.com The most common precursor used is 4-(4-hydroxyphenyl)-2-butanone (B135659), also known as raspberry ketone. The reduction of the ketone functional group in this molecule yields the secondary alcohol, rhododendrol.

A widely employed reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). researchgate.net The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol. The borohydride anion (BH₄⁻) acts as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon of the raspberry ketone. This nucleophilic addition breaks the carbon-oxygen pi bond, and subsequent protonation of the resulting alkoxide by the solvent yields the hydroxyl group of rhododendrol. Because the ketone precursor is prochiral, the hydride attack can occur from either face of the planar carbonyl group with equal probability, leading to the formation of a racemic mixture of (R)- and (S)-rhododendrol. numberanalytics.com

Reaction Scheme: Reduction of Raspberry Ketone

This reduction-mediated pathway is efficient and provides good yields, making it a standard laboratory and industrial method for accessing racemic rhododendrol. researchgate.net

Stereochemical Control in Chemical Synthesis of Chiral Rhododendrol Analogs

While racemic synthesis is straightforward, producing specific enantiomers (chiral analogs) requires sophisticated stereochemical control. The biological activity of rhododendrol derivatives can be highly dependent on their stereochemistry. researchgate.netresearchgate.net Strategies to achieve this control include the use of chiral catalysts, chiral auxiliaries, or stereoselective reagents. numberanalytics.com

Key strategies for stereoselective synthesis include:

Substrate Control: Utilizing existing stereocenters within the starting material to direct the formation of new stereocenters.

Reagent Control: Employing chiral reagents that selectively react to form one stereoisomer over another.

Catalyst Control: Using chiral catalysts, such as organometallic complexes, to create a chiral environment that favors the formation of a specific enantiomer. numberanalytics.comillinois.edu

For instance, asymmetric hydrogenation of prochiral ketones or alkenes using rhodium complexes with chiral phosphorus ligands is a powerful method for producing optically active alcohols with high enantioselectivity. ajchem-b.com In the context of rhododendrol analogs, synthetic routes involving aldol (B89426) condensation and trichloroacetimidate (B1259523) glycosylation have been developed. researchgate.net Studies on these synthetic derivatives have shown that the R-epimers often possess more potent tyrosinase inhibitory activity than the corresponding S-epimers, highlighting the importance of stereochemistry. researchgate.netresearchgate.net This demonstrates that controlling the stereogenic center is crucial for developing compounds with desired biological functions.

Biocatalytic Production and Enzymatic Transformations of Rhododendrol Precursors

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. matilda.science Enzymes can operate under mild conditions and exhibit high enantio- and regioselectivity, making them ideal for producing specific rhododendrol enantiomers.

Enzymatic Hydrolysis of Rhododendrol Glycosides

Rhododendrol naturally occurs in plants like birch trees, primarily in the form of glycosides such as betuloside and apiosylrhododendrin. google.comacs.orgnih.gov An effective biocatalytic approach to produce rhododendrol is through the enzymatic hydrolysis of these naturally derived glycosides. acs.orgnih.gov

This process involves using hydrolase enzymes to cleave the glycosidic bond, releasing rhododendrol and the sugar moiety. nih.gov

β-Glucosidase: This enzyme is effective for the hydrolysis of betuloside, which consists of rhododendrol linked to a glucose molecule. β-glucosidase from almonds has been successfully used for this purpose. nih.gov

RAPIDASE: This commercial enzyme preparation has been found to be effective in hydrolyzing apiosylrhododendrin. The process involves a two-step hydrolysis: first, a polygalacturonase in the mixture cleaves the bond to release apiose, yielding betuloside, which is then hydrolyzed by β-glucosidase (also present in RAPIDASE) to produce rhododendrol and glucose. acs.orgnih.gov

The product of this enzymatic reaction is a chiral compound, and the composition of the starting rhododendrol glycoside mixture can vary depending on the plant source. nih.gov

Optimization of Biocatalytic Systems for Rhododendrol Production

To make biocatalytic production economically viable, optimization of the reaction system is essential. nih.gov Research has focused on developing mathematical models to describe the kinetics of the enzymatic hydrolysis and validate them in various reactor configurations. acs.orgnih.gov

Reactor TypeAchieved Productivity (g L⁻¹ day⁻¹)Reference
Batch ReactorValidated Model nih.gov
Repetitive Batch ReactorValidated Model nih.gov
Ultrafiltration Membrane Reactor83.9 to 94.5 nih.gov

Deuterium (B1214612) Labeling Techniques for rac-Rhododendrol-d6 Synthesis

The synthesis of this compound requires the specific incorporation of six deuterium atoms into the rhododendrol structure. While no direct synthesis for this specific molecule is prominently published, its preparation can be inferred from general deuterium labeling methodologies. google.comwipo.intgoogle.com

A plausible synthetic route would involve the deuteration of the precursor, 4-(4-hydroxyphenyl)-2-butanone, prior to the reduction step. The hydrogen atoms on the carbons alpha to the carbonyl group (at the C1 methyl and C3 methylene (B1212753) positions) are acidic and can be exchanged with deuterium. This can be achieved through an acid- or base-catalyzed hydrogen-deuterium (H/D) exchange reaction using a deuterium source like heavy water (D₂O) or deuterated methanol (CH₃OD).

Proposed Synthetic Scheme for this compound:

Deuteration of the Ketone Precursor: 4-(4-hydroxyphenyl)-2-butanone is treated with a base (e.g., NaOD) in a deuterated solvent like D₂O. The base abstracts the acidic α-protons, forming an enolate which is then quenched by D₂O, incorporating deuterium. Repeating this process allows for the exchange of all five α-hydrogens for deuterium atoms, yielding 4-(4-hydroxyphenyl)-1,1,1,3,3-pentadeuterio-2-butanone.

Deuteride (B1239839) Reduction: The resulting deuterated ketone is then reduced using a deuterium-donating reducing agent, such as sodium borodeuteride (NaBD₄). The deuteride ion (D⁻) from NaBD₄ attacks the carbonyl carbon, and quenching with a deuterated solvent (e.g., D₂O or CH₃OD) introduces the sixth deuterium atom at the C2 position, resulting in this compound.

This sequence ensures the stable incorporation of six deuterium atoms at the desired positions, yielding the target isotopically labeled compound. Such deuterated standards are invaluable for quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

Strategic Incorporation of Deuterium Atoms through Precursor Modification

The synthesis of this compound can be strategically designed by incorporating deuterium atoms into precursor molecules. This approach allows for the precise placement of deuterium labels within the target molecule's framework. A common synthetic route to Rhododendrol involves the reduction of 4-(4-hydroxyphenyl)-2-butanone. By utilizing deuterated versions of the precursors in this synthesis, the deuterium atoms can be incorporated into the final product.

One strategy involves the use of deuterated starting materials in the synthesis of the butanone precursor itself. For instance, the synthesis could start from a deuterated phenol (B47542) or a deuterated side-chain synthon. The choice of deuterated precursor dictates the final labeling pattern of the this compound.

Another approach involves the reduction of a suitable precursor with a deuterium source. For example, the reduction of a ketone or an unsaturated bond in a precursor molecule using a deuterium-donating reagent, such as sodium borodeuteride (NaBD₄) or deuterium gas (D₂) with a catalyst, can introduce deuterium atoms at specific positions. The selection of the precursor and the deuterating agent is crucial for achieving the desired isotopic labeling pattern.

Precursor Modification StrategyDeuterating AgentResulting Deuteration Pattern
Use of deuterated aromatic precursorsN/ADeuterium labels on the phenyl ring
Use of deuterated side-chain synthonsN/ADeuterium labels on the butyl side chain
Reduction of a ketone precursorSodium borodeuteride (NaBD₄)Deuterium at the hydroxyl-bearing carbon
Catalytic deuteration of an unsaturated precursorDeuterium gas (D₂) with a catalyst (e.g., Pd/C)Deuterium atoms across the former double bond

This table illustrates various strategies for incorporating deuterium into the rac-Rhododendrol structure through precursor modification.

Catalytic Hydrogen-Deuterium Exchange Methodologies for Site-Specific Labeling

Catalytic hydrogen-deuterium (H-D) exchange is a powerful technique for introducing deuterium into a molecule with high site-selectivity. nih.gov This method involves the use of a catalyst to facilitate the exchange of hydrogen atoms for deuterium atoms from a deuterium source, typically deuterium oxide (D₂O). tn-sanso.co.jpmdpi.com

Various transition metal catalysts, such as palladium, platinum, and rhodium, have been shown to be effective for H-D exchange reactions on aromatic and heterocyclic compounds. nih.govresearchgate.net The choice of catalyst and reaction conditions (e.g., temperature, pressure, solvent) can influence the efficiency and selectivity of the deuteration process. tn-sanso.co.jpwikipedia.org For instance, palladium single-atom catalysts have demonstrated high efficiency for α-site-selective H-D exchange of benzylic alcohols. nih.gov

In the context of rac-Rhododendrol, specific hydrogen atoms can be targeted for exchange. For example, the hydrogens on the aromatic ring or at the benzylic position are potential sites for deuteration via catalytic H-D exchange. The development of flow synthesis methods using microwave technology has also been explored to improve the efficiency and throughput of deuteration reactions for aromatic compounds. tn-sanso.co.jp

Catalyst SystemDeuterium SourceTarget Positions for ExchangeKey Advantages
Palladium on Carbon (Pd/C)Deuterium Oxide (D₂O)Aromatic C-H, Benzylic C-HCommercially available, versatile
Platinum on Carbon (Pt/C)Deuterium Oxide (D₂O)Aromatic C-HEffective for aromatic systems
Rhodium Trichloride (RhCl₃)Deuterium Oxide (D₂O)Aromatic C-HCan offer different selectivity
Palladium Single-Atom CatalystDeuterium Gas (D₂)α-position to hydroxyl groupHigh site-selectivity

This table summarizes different catalytic systems used for hydrogen-deuterium exchange to produce deuterated Rhododendrol.

Evaluation of Deuteration Efficacy and Isotopic Purity for this compound

Following the synthesis of this compound, it is imperative to evaluate the efficacy of the deuteration and determine the isotopic purity of the final product. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

¹H NMR spectroscopy is another powerful tool for assessing deuteration. The disappearance or reduction in the intensity of specific proton signals in the ¹H NMR spectrum directly corresponds to the sites where deuterium has been incorporated. By integrating the remaining proton signals, the degree of deuteration at specific positions can be quantified.

Analytical TechniqueInformation ObtainedTypical Results for this compound
High-Resolution Mass Spectrometry (HRMS)Molecular weight, isotopic distribution, and overall isotopic purity. almacgroup.comnih.govA shift in the molecular ion peak corresponding to the mass of six deuterium atoms. Distribution of isotopologs (d0 to d6) indicating the percentage of each species.
¹H Nuclear Magnetic Resonance (NMR)Location and percentage of deuterium incorporation at specific sites.Disappearance or significant reduction of proton signals at the deuterated positions.
¹³C Nuclear Magnetic Resonance (NMR)Confirms the carbon skeleton and can show isotopic shifts due to adjacent deuterium atoms.The carbon spectrum should remain largely unchanged, with potential small upfield shifts for carbons bonded to deuterium.

This table outlines the analytical methods used to evaluate the deuteration efficacy and isotopic purity of this compound.

Complex Metabolic Transformations and Pathway Elucidation of Rhododendrol Analogs

Enzymatic Biotransformation Pathways of Rhododendrol (B1680608)

The biotransformation of rhododendrol is primarily governed by two key enzymatic pathways involving tyrosinase and alcohol dehydrogenase, which lead to a variety of metabolites.

Tyrosinase, a key enzyme in melanogenesis, readily catalyzes the oxidation of rhododendrol. nih.govmdpi.com This enzymatic action initiates a cascade of reactions, starting with the oxidation of the phenol (B47542) group on rhododendrol to produce an immediate, highly reactive ortho-quinone metabolite known as RD-quinone. nih.govnih.govresearchgate.net

Following its formation, RD-quinone undergoes further transformations. It can be rapidly converted into secondary quinone products, including 2-methylchromane-6,7-dione (RD-cyclic quinone) through an intramolecular cyclization, and RD-hydroxy-p-quinone via the addition of a water molecule. nih.govresearchgate.net These quinones exist in a state of equilibrium. nih.govresearchgate.net The enzymatic conversion by tyrosinase is a critical trigger for the subsequent metabolic cascade. nih.govniph.go.jp Studies have shown that rhododendrol is a good substrate for both mushroom and human tyrosinase, with a Michaelis constant (Km) value comparable to that of L-tyrosine, the enzyme's natural substrate. mdpi.comniph.go.jp

Table 1: Key Quinone Metabolites from Tyrosinase-Catalyzed Oxidation of Rhododendrol

Precursor Enzyme Primary Metabolite Secondary Metabolites
Rhododendrol Tyrosinase RD-Quinone RD-cyclic quinone, RD-hydroxy-p-quinone

In addition to oxidation by tyrosinase, rhododendrol can be metabolized by alcohol dehydrogenase (ADH). mdpi.comnih.gov This enzymatic pathway is responsible for the oxidation of the secondary alcohol group in the rhododendrol side chain, converting it into a ketone. google.com The resulting metabolite is 4-(4-hydroxyphenyl)-2-butanone (B135659), more commonly known as raspberry ketone. mdpi.comnih.gov

This biotransformation is dependent on the presence of the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). mdpi.comnih.gov Studies using human skin homogenates have confirmed that the conversion of rhododendrol to raspberry ketone is enhanced when NAD+ is added, indicating that ADH present in the skin is a primary driver of this metabolic process. nih.govnih.gov

Rhododendrol exists as a racemic mixture of two enantiomers: (R)-rhododendrol and (S)-rhododendrol. Research has revealed that its metabolism is stereoselective, meaning the two enantiomers are processed differently by enzymes.

Human tyrosinase is capable of oxidizing both the (R) and (S) enantiomers. researchgate.net However, the rate of oxidation is not identical; the (S)-enantiomer is oxidized approximately 1.5 times faster than the (R)-enantiomer, suggesting it is a more susceptible substrate for tyrosinase. nih.govresearchgate.net

A similar stereoselectivity is observed in the biotransformation mediated by alcohol dehydrogenase. Chiral column analysis of rhododendrol metabolism in human skin homogenates showed that the (S)-enantiomer is more readily oxidized to raspberry ketone, while a greater proportion of the (R)-enantiomer remains unchanged. mdpi.comnih.gov This indicates a preferential metabolism of the S-form in human skin. nih.gov

Table 2: Stereoselective Metabolism of Rhododendrol Enantiomers

Enzyme More Readily Oxidized Enantiomer Less Readily Oxidized Enantiomer Finding
Human Tyrosinase (S)-Rhododendrol (R)-Rhododendrol The oxidation rate of (S)-RD is ~1.5 times faster than (R)-RD. nih.govresearchgate.net
Alcohol Dehydrogenase (in human skin) (S)-Rhododendrol (R)-Rhododendrol More of the (R)-enantiomer remained after incubation with human skin homogenates. nih.gov

Role of Alcohol Dehydrogenase in Rhododendrol Biotransformation to Ketones

Identification and Structural Characterization of Rhododendrol Metabolites

The identification of the transient and reactive metabolites of rhododendrol is essential for understanding its complete metabolic profile. Advanced analytical techniques are employed for their structural characterization.

The primary products of tyrosinase-catalyzed oxidation, RD-quinone and RD-cyclic quinone, are highly reactive and unstable. nih.govnih.gov Their characterization has been successfully achieved using high-performance liquid chromatography (HPLC) combined with specific detection methods. mdpi.comnih.gov A common strategy for identification involves stopping the oxidation reaction with a reducing agent like sodium borohydride (B1222165) (NaBH4). nih.gov This converts the unstable quinones into their more stable corresponding catechol forms: RD-catechol and RD-cyclic catechol, which can then be identified. nih.gov

Other identified intermediates include RD-hydroxy-p-quinone, which is formed from the addition of a water molecule to RD-quinone. researchgate.net The autoxidation of RD-cyclic catechol has also been shown to produce superoxide (B77818) radicals. nih.gov These reactive intermediates can readily bind to thiol-containing molecules such as cysteine and glutathione (B108866). nih.govnih.gov

Table 3: Identified Rhododendrol Intermediates and Characterization Notes

Metabolite Precursor Characterization Method
RD-Catechol RD-Quinone Identified after NaBH4 reduction of RD-quinone. nih.gov
RD-Cyclic Catechol RD-Cyclic Quinone Identified after NaBH4 reduction of RD-cyclic quinone. nih.govmdpi.com
RD-hydroxy-p-quinone RD-Quinone Formed via addition of water; highly unstable. mdpi.comresearchgate.net
Cys-RD-catechol RD-Quinone Formed by the binding of RD-quinone with Cysteine (CySH). nih.govmdpi.com

Beyond the initial reactive intermediates, the metabolism of rhododendrol can lead to the formation of complex, high-molecular-weight pigments similar to natural melanin (B1238610). nih.gov In cell cultures exposed to rhododendrol, the production of both RD-eumelanin and RD-pheomelanin has been demonstrated. nih.govnih.gov

The pathway to these pigments diverges at the RD-quinone stage. mdpi.com

RD-pheomelanin: When RD-quinone reacts and binds with the amino acid cysteine, it forms a cysteine-rhododendrol-catechol adduct (CyS-RD-catechol). nih.govmdpi.com This adduct is then further oxidized to form pigments analogous to pheomelanin, which is naturally a reddish-yellow pigment. nih.govskinwhiteningscience.com

RD-eumelanin: In the absence of sufficient thiols like cysteine, RD-quinone and its derivatives, such as RD-hydroxy-p-quinone, can undergo further oxidation and polymerization reactions. researchgate.netresearchgate.net This process involves the coupling of molecules to form larger oligomers and polymers, resulting in the formation of RD-eumelanin, a dark brown-black pigment. nih.govresearchgate.net

The formation of these rhododendrol-derived melanins represents a terminal stage in the tyrosinase-dependent metabolic pathway. nih.gov

Tracing of Metabolic Products (e.g., Raspberry Ketone) in Biological Systems

The metabolic fate of rhododendrol analogs is a critical area of study, particularly the transformation to its oxidized metabolite, raspberry ketone. Research has demonstrated that rhododendrol (RD) is metabolized to raspberry ketone (RK) in biological systems, a process that can be traced to understand the compound's behavior in vivo. mdpi.commdpi.com This conversion is not merely a simple chemical alteration but an enzymatically driven process.

In vitro studies using human skin homogenates have confirmed the production of raspberry ketone from rhododendrol. mdpi.comresearchgate.net This metabolic conversion is significantly influenced by the presence of coenzymes. For instance, the addition of the oxidized form of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for alcohol dehydrogenase (ADH), was observed to increase the conversion rate of RD to RK. mdpi.com This suggests the involvement of ADH in the oxidation of rhododendrol in the skin. mdpi.comresearchgate.net

Further investigations have delved into the stereoselectivity of this metabolic process. Rhododendrol exists as two enantiomers, (R)-RD and (S)-RD. mdpi.com Studies on human skin homogenates revealed that the (S)-enantiomer of RD is more readily oxidized than the (R)-enantiomer. mdpi.comnih.gov This is evidenced by the observation that after incubation, a greater amount of the (R)-enantiomer remained compared to the (S)-enantiomer, indicating that (S)-RD is more susceptible to metabolic oxidation. mdpi.comnih.gov The oxidation rate of (S)-RD by human tyrosinase is approximately 1.5 times faster than that of (R)-RD. mdpi.comnih.gov

The identification of metabolic products like raspberry ketone is typically achieved through advanced analytical techniques. High-performance liquid chromatography (HPLC) is often employed to separate and quantify the compounds in biological samples. mdpi.comresearchgate.net The identity of the metabolites can be further confirmed using liquid chromatography-mass spectrometry (LC-MS), which compares the absorption spectra and mass of the detected substance with that of a known standard, such as raspberry ketone. mdpi.comresearchgate.net

The table below summarizes findings from a study examining the metabolism of rhododendrol enantiomers in human skin homogenates, illustrating the differential conversion to raspberry ketone.

Table 1: Metabolism of Rhododendrol Enantiomers in Human Skin Homogenates after 24 hours Data derived from studies on human skin homogenates. mdpi.comnih.gov

Initial Compound Condition % (S)-RD Remaining % (R)-RD Remaining % Raspberry Ketone Formed
Rhododendrol No NAD+ Lower Higher Baseline

This interactive table illustrates that the consumption of (S)-RD is greater than (R)-RD, and the formation of Raspberry Ketone is enhanced in the presence of the coenzyme NAD+, highlighting the enzymatic and stereoselective nature of the metabolic pathway.

Application of Deuterium (B1214612) Labeling in Metabolic Fate Tracking

Stable isotope tracing is a powerful methodology for elucidating metabolic pathways, allowing researchers to track the fate of a labeled compound through a biological system. researchgate.netnih.gov The use of deuterium (²H), a stable isotope of hydrogen, offers a non-radioactive means to tag molecules like rhododendrol, creating tracers such as rac-Rhododendrol-d6. nih.gov This approach is instrumental in dynamically assessing metabolic processes, providing insights that steady-state metabolite measurements cannot. researchgate.net

Investigating Metabolic Turnover Rates using Deuterated Rhododendrol

Metabolic turnover is the rate at which a metabolite is consumed and replaced within a metabolic pool. Measuring these rates is crucial for understanding the control and dynamics of metabolic pathways. nih.gov By introducing a deuterated substrate like this compound into a biological system, the rate of its disappearance and the appearance of its deuterated metabolites can be monitored over time.

Deuterium metabolic imaging (DMI) and mass spectrometry are key analytical techniques for these investigations. nih.govescholarship.org DMI can non-invasively track the fate of deuterated substrates in vivo, while mass spectrometry can precisely measure the ratio of labeled to unlabeled metabolites in collected samples. escholarship.orgnih.gov For example, after administering this compound, serial samples (e.g., blood, tissue biopsies) can be analyzed. The rate of decline of the this compound signal, coupled with the rate of appearance of deuterated raspberry ketone (raspberry ketone-d5, assuming the deuterium on the hydroxyl-bearing carbon is lost during oxidation), provides a direct measure of the metabolic turnover rate. frontiersin.org

This kinetic data is invaluable for constructing accurate metabolic models. For instance, a study monitoring the turnover of deuterated glucose to water in vivo calculated a turnover rate of 0.81 ± 0.07 mM/min under control conditions, demonstrating the quantitative power of this technique. frontiersin.org A similar approach with this compound would allow for the precise calculation of its conversion rate to raspberry ketone under various physiological or pathological conditions.

Table 2: Hypothetical Data for Metabolic Turnover of this compound This table presents a conceptual model of data that could be generated from a study using this compound to illustrate the principles of turnover rate investigation.

Time Point (minutes) This compound Concentration (µM) Raspberry Ketone-d5 Concentration (µM) Calculated Turnover Rate (µM/min)
0 100.0 0.0 -
15 75.2 24.8 1.65
30 56.1 43.9 1.47
60 31.5 68.5 1.14

This interactive table demonstrates how the concentrations of the deuterated parent compound and its metabolite would change over time, allowing for the calculation of the metabolic turnover rate.

Elucidation of Metabolic Fluxes and Branching Pathways with Stable Isotopes

Metabolic flux analysis (MFA) is a technique used to quantify the rates (fluxes) of all intracellular reactions in a metabolic network. nih.govcreative-proteomics.com Stable isotope tracers are essential for MFA as they help to resolve fluxes through complex, interconnected pathways. nih.govnih.gov The use of this compound can provide detailed information on the flow of this compound through its metabolic network, including identifying and quantifying the activity of branching pathways.

When this compound is metabolized, the deuterium label is carried into its various metabolic products. By analyzing the isotopic enrichment patterns in these downstream metabolites, it is possible to trace the distribution of the carbon skeleton and determine the relative importance of different metabolic routes. nih.gov For example, rhododendrol is primarily metabolized via oxidation to raspberry ketone. However, other potential pathways, such as glucuronidation or sulfation at the phenolic hydroxyl group, could also exist.

By using a deuterated tracer, the flux through each of these competing pathways can be quantified. For instance, analysis by LC-MS/MS would distinguish between raspberry ketone-d5, rhododendrol-d6-glucuronide, and rhododendrol-d6-sulfate. The relative abundance of these labeled metabolites would directly reflect the metabolic flux into each branch. nih.gov This approach allows for a comprehensive mapping of the metabolic fate of rhododendrol and an understanding of how factors like genetics, disease state, or co-administered substances might alter these fluxes. embopress.orgfrontiersin.org This detailed pathway information is crucial for building robust models of cellular metabolism. nih.gov

Molecular and Cellular Mechanisms of Rhododendrol S Biological Interactions

Enzymatic Interaction Mechanisms with Tyrosinase

Rhododendrol (B1680608), a phenolic compound, is recognized for its interaction with tyrosinase, the key enzyme in melanin (B1238610) synthesis. biosynth.com This interaction is not one of simple inhibition but involves Rhododendrol acting as a substrate, leading to the formation of cytotoxic metabolites. nih.govmdpi.com

Kinetic Analysis of Tyrosinase Inhibition and Substrate Competition

Rhododendrol functions as a substrate for tyrosinase, competing with the enzyme's natural substrate, L-tyrosine. The enzymatic reaction converts Rhododendrol into its catechol and subsequent quinone forms. mdpi.com This process effectively makes Rhododendrol a competitive inhibitor of melanin production from L-tyrosine.

The efficiency of tyrosinase in processing Rhododendrol can be quantified by its kinetic parameters. While specific Km and kcat values for rac-Rhododendrol-d6 are not detailed in the provided context, the general principle of substrate competition is a cornerstone of its biological effect. The conversion of Rhododendrol by tyrosinase is a critical step, as the resulting metabolites are responsible for the subsequent cellular toxicity. nih.gov

Structural Determinants of Tyrosinase-Mediated Rhododendrol Oxidation

The structure of Rhododendrol is key to its interaction with the tyrosinase active site. Tyrosinase catalyzes the hydroxylation of Rhododendrol at the ortho-position to its existing hydroxyl group, forming Rhododendrol-catechol. mdpi.com This is followed by a second oxidation step to form Rhododendrol-quinone. mdpi.com The presence of the 4-hydroxyphenyl group in Rhododendrol's structure is what allows it to be recognized and processed by tyrosinase.

Role of Enzyme Activity Thresholds in Cellular Response

The cytotoxic effects of Rhododendrol are directly linked to tyrosinase activity within melanocytes. nih.gov This implies the existence of an enzyme activity threshold for the induction of cellular damage. Below a certain level of tyrosinase activity, the rate of production of toxic Rhododendrol metabolites may be insufficient to overwhelm the cell's detoxification and repair mechanisms. However, once this threshold is crossed, the accumulation of reactive metabolites leads to significant cellular stress and, ultimately, cell death. This selective toxicity to melanocytes, which have high tyrosinase activity, and not to other skin cells like keratinocytes and fibroblasts, underscores the central role of the enzyme in mediating Rhododendrol's effects. nih.govmdpi.com

Cellular Stress Responses Induced by Rhododendrol Metabolites

The metabolites of Rhododendrol, particularly the highly reactive Rhododendrol-quinone, are potent inducers of cellular stress. medchemexpress.com These metabolites can form adducts with cellular proteins, leading to enzyme inactivation and the disruption of normal cellular functions. medchemexpress.com

Induction of Endoplasmic Reticulum (ER) Stress Pathways

A significant consequence of the accumulation of Rhododendrol metabolites is the induction of Endoplasmic Reticulum (ER) stress. nih.govmedchemexpress.com The ER is crucial for protein folding and quality control. The adduction of Rhododendrol-quinone to thiol-containing proteins within the ER disrupts this process, leading to an accumulation of unfolded or misfolded proteins. medchemexpress.com This triggers the Unfolded Protein Response (UPR), a set of signaling pathways designed to alleviate ER stress. Key markers of the UPR, such as the phosphorylation of PERK (Protein kinase RNA-like endoplasmic reticulum kinase) and the subsequent expression of CHOP (C/EBP homologous protein), are observed in melanocytes treated with Rhododendrol.

Activation of Apoptotic Signaling Cascades in Melanocytes

If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. The induction of CHOP is a critical step in this transition. This leads to the activation of the intrinsic (mitochondrial) pathway of apoptosis. nih.gov While the direct apoptotic signaling cascade for Rhododendrol is detailed in broader contexts of melanocyte apoptosis, the general mechanism involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. termedia.pl This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis. termedia.pl Studies have shown that Rhododendrol treatment leads to a reduction in the number of melanocytes, confirming its cytotoxic and pro-apoptotic effects. nih.gov

Interactive Data Table: Rhododendrol Metabolite Production by Tyrosinase

Rhododendrol ConcentrationYield (%)Product Concentration (mg·L⁻¹)Productivity (mg·L⁻¹·h⁻¹)
Saturated (from 2 mM)69.3252505
500 µM93.9--
Data derived from a study on Tyrosinase catalytic reactions with Rhododendrol. mdpi.com

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Mechanisms

The metabolism of rhododendrol, particularly through tyrosinase-catalyzed oxidation, is a significant source of reactive oxygen species (ROS), leading to oxidative stress within cells. mdpi.comwikipedia.orgsemanticscholar.org This process is considered a key factor in the melanocyte cytotoxicity associated with rhododendrol. nih.govnih.gov

The oxidation of rhododendrol by tyrosinase results in the formation of rhododendrol-quinone (RD-quinone). mdpi.comsemanticscholar.orgnih.gov This highly reactive ortho-quinone is a primary contributor to cellular toxicity. mdpi.comwikipedia.org The generation of ROS is a direct consequence of the metabolic conversion of rhododendrol to these toxic quinones. nih.gov Studies have shown that even at low concentrations, rhododendrol can induce ROS production. wikipedia.org This increased ROS production upregulates the GADD45 gene, which is involved in impairing the normal proliferation of melanocytes. wikipedia.org

Furthermore, the oxidation product of rhododendrol, RD-eumelanin, exhibits potent pro-oxidant activity, which can be enhanced by ultraviolet-A (UVA) radiation. mdpi.comnih.gov This pro-oxidant activity depletes cellular antioxidants and generates more ROS, thereby exacerbating oxidative stress. mdpi.comsemanticscholar.org The continuous production of ROS can overwhelm the cell's antioxidant defenses, leading to damage of cellular components like lipids, proteins, and nucleic acids. plos.org

Two primary mechanisms of rhododendrol-induced cytotoxicity have been proposed, both revolving around oxidative stress. The first is the direct action of RD-quinone, which binds to sulfhydryl proteins, leading to enzyme inactivation and protein denaturation, ultimately causing endoplasmic reticulum stress. mdpi.comsemanticscholar.orgnih.gov The second mechanism involves the pro-oxidant nature of rhododendrol-derived melanins, which deplete cellular antioxidants and generate ROS, resulting in oxidative stress. mdpi.comsemanticscholar.orgnih.gov

Research using B16F1 melanoma cells and normal human epidermal melanocytes (NHEM) has demonstrated that exposure to rhododendrol leads to ROS production. nih.gov Interestingly, while rhododendrol and its metabolite, RD-catechol, were found to produce ROS, another metabolite, RD-cyclic catechol, produced hardly any detectable ROS. nih.gov This suggests that specific metabolites in the rhododendrol breakdown pathway are the primary drivers of oxidative stress.

Macromolecular Adduct Formation and Biological Consequences

The reactive metabolites generated from the oxidation of rhododendrol, particularly RD-quinone, readily form adducts with cellular macromolecules, including proteins and potentially DNA and lipids. This covalent binding is a critical factor in the observed biological effects of rhododendrol.

Covalent Binding of Reactive Metabolites to Cellular Proteins (e.g., sulfhydryl proteins)

The tyrosinase-catalyzed oxidation of rhododendrol produces RD-quinone, a highly reactive electrophile. semanticscholar.org This quinone readily reacts with nucleophilic groups on cellular proteins, most notably the sulfhydryl (thiol) groups of cysteine residues. mdpi.comsemanticscholar.orgnih.gov This covalent binding leads to the formation of protein-S-RD-catechol adducts. mdpi.comsemanticscholar.org

The formation of these protein adducts has significant biological consequences. It can lead to the inactivation of sulfhydryl-containing enzymes and the denaturation of proteins, which in turn can trigger endoplasmic reticulum (ER) stress. mdpi.comsemanticscholar.orgnih.gov In vitro studies using B16F1 melanoma cells have confirmed the covalent binding of RD-quinone to both non-protein thiols and proteins via cysteinyl residues. nih.gov Remarkably, the extent of covalent binding of RD-quinone to proteins was found to be 20- to 30-fold greater than that of dopaquinone, a key intermediate in melanin synthesis. nih.gov This high level of protein binding is considered a major contributor to the melanocyte toxicity of rhododendrol. mdpi.comnih.gov

The binding of RD-quinone to proteins can also potentially generate new antigens, which could provoke an immune response. semanticscholar.org This highlights a potential link between the chemical reactivity of rhododendrol's metabolites and immunological reactions.

Potential for DNA and Lipid Adduct Formation in Cellular Environments

While the formation of protein adducts is well-documented, the potential for rhododendrol's reactive metabolites to form adducts with DNA and lipids is also a significant consideration. Reactive ortho-quinones, such as RD-quinone, are known to be cytotoxic by binding not only to proteins but also potentially to DNA. mdpi.comwikipedia.org The formation of DNA adducts can lead to mutations and genomic instability. nih.gov

Modulation of Specific Cellular Processes Beyond Melanogenesis

Recent research has begun to explore the biological activities of rhododendrol beyond its well-known effects on melanogenesis, revealing its potential to modulate other significant cellular processes.

Investigation of Anti-adipogenic Effects and Related Cellular Pathways

Studies have shown that rhododendrol, a metabolite of raspberry ketone, exhibits anti-adipogenic effects. nih.govresearchgate.netspandidos-publications.com In experiments using 3T3-L1 pre-adipocyte cells, rhododendrol was found to suppress the differentiation of these cells into mature adipocytes. nih.govresearchgate.netspandidos-publications.com This effect was visually confirmed by a reduction in lipid accumulation in the cells, as determined by Oil Red O staining. nih.govresearchgate.net

The molecular mechanism underlying this anti-adipogenic activity involves the downregulation of key transcription factors that govern adipogenesis. Specifically, rhododendrol has been shown to suppress the mRNA expression levels of CCAAT enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ) in 3T3-L1 adipocytes. nih.govresearchgate.netspandidos-publications.comnih.gov Furthermore, rhododendrol also suppressed the protein expression of PPARγ. nih.govresearchgate.netspandidos-publications.comnih.gov PPARγ is a master regulator of adipocyte differentiation, and its downregulation is a critical event in the inhibition of this process. nih.gov The suppression of PPARγ by rhododendrol likely affects the expression of downstream adipocyte-related genes. nih.gov These findings suggest that rhododendrol is an active metabolite that may contribute to the anti-obesity effects observed with orally administered raspberry ketone. nih.govresearchgate.netspandidos-publications.com

CompoundCell LineEffectKey Molecular TargetsReference
Rhododendrol3T3-L1Suppressed lipid accumulation and differentiationDownregulated mRNA of C/EBPα and PPARγ; Downregulated PPARγ protein nih.govresearchgate.netspandidos-publications.comnih.gov

Impact on Liver Metabolomes and Gut Microbiota Interactions in Animal Models

The influence of rhododendrol extends to the complex interplay between the liver metabolome and the gut microbiota, as demonstrated in animal models. In a 16-week study with mice on a high-fat diet, supplementation with rhododendrol led to significant metabolic improvements. researchgate.netnih.gov These included a decrease in final body weight, an improved serum lipid profile, and reduced liver inflammation. researchgate.netnih.gov

Metabolomic analysis of the liver revealed that rhododendrol enhanced the abundance of metabolites associated with several key amino acid metabolism pathways, including alanine, aspartate, and glutamate (B1630785) metabolism, as well as arginine and proline metabolism. researchgate.netnih.gov

Furthermore, rhododendrol was found to alter the composition of the gut microbiota. researchgate.netnih.gov Specifically, it increased the abundance of genera associated with a lean phenotype, such as Bacteroides, Bilophila, Oscillibacter, and Lachnospiraceae_bacterium_28_4. researchgate.netnih.gov A Spearman correlation analysis indicated a positive relationship between the gut genera enriched by rhododendrol and the observed changes in liver metabolites. researchgate.netnih.gov These findings suggest that the metabolic benefits of rhododendrol may be, at least in part, mediated through its modulation of the gut microbiota and the subsequent impact on hepatic metabolism. researchgate.netnih.gov This highlights the importance of the gut-liver axis in the biological effects of this compound.

ModelTreatmentKey Findings in Liver MetabolomeKey Changes in Gut MicrobiotaReference
High-fat diet fed miceRhododendrol supplementationEnhanced abundance of metabolites in alanine, aspartate, glutamate, arginine, and proline metabolismIncreased abundance of Bacteroides, Bilophila, Oscillibacter, Lachnospiraceae_bacterium_28_4 researchgate.netnih.gov

Advanced Analytical Research Methodologies for Rhododendrol and Its Metabolites

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For rhododendrol (B1680608) and its metabolites, both high-performance liquid chromatography and chiral chromatography are indispensable tools.

High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying rhododendrol and its metabolites in various samples. researchgate.netresearchgate.net In studies investigating the metabolism of rhododendrol, HPLC is frequently used to measure the concentration of the parent compound and its metabolic products over time. For instance, when studying the conversion of rhododendrol to raspberry ketone in skin homogenates, HPLC analysis allows for the tracking of each compound's concentration, providing insights into the metabolic process. researchgate.net

The process often involves incubating rhododendrol with biological samples, such as human liver microsomes or skin homogenates, followed by extraction of the compounds. researchgate.netmdpi.com These extracts are then injected into an HPLC system equipped with a suitable column, such as a C8 or C18 reversed-phase column, and a detector, commonly a UV detector set at a wavelength like 280 nm. nih.gov The resulting chromatograms show peaks corresponding to rhododendrol and its metabolites, and the area under each peak is proportional to the concentration of the compound. nih.gov This allows for precise quantification and the study of metabolic kinetics. researchgate.net

A typical HPLC method for analyzing rhododendrol and its metabolite, raspberry ketone, might involve the following parameters:

ParameterValue
Column CAPCELLPAK C8 UG120 (5 µm, 4.6x250 mm)
Mobile Phase Acetonitrile:0.1% Acetic Acid (3:7)
Flow Rate 1 ml/min
Temperature 40°C
Detection 280 nm
This table is based on data from a study on the metabolism of raspberry ketone to rhododendrol. nih.gov

Chiral Chromatography for Enantiomeric Resolution and Purity Assessment

Rhododendrol exists as a pair of enantiomers, (R)- and (S)-rhododendrol, which are non-superimposable mirror images of each other. researchgate.net Since enantiomers can have different biological activities and metabolic fates, it is crucial to separate and analyze them individually. Chiral chromatography is the primary technique used for this purpose, enabling the resolution of racemic mixtures into their constituent enantiomers and the assessment of enantiomeric purity. rsc.orgwikipedia.org

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chiralpedia.com For rhododendrol, a common approach involves using a chiral column, such as a Chiralcel OD-3R, with a mobile phase consisting of a mixture of methanol (B129727) and water. mdpi.com By using this method, researchers can quantify the individual consumption of (S)-RD and (R)-RD in metabolic studies, revealing stereoselective metabolism. mdpi.com For example, studies have shown that (S)-rhododendrol is depleted more rapidly than (R)-rhododendrol in human skin homogenates, indicating that the metabolic enzymes have a preference for the (S)-enantiomer. mdpi.com

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography, it becomes a powerful tool for identifying and quantifying metabolites in complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are essential for the comprehensive profiling of rhododendrol metabolites. researchgate.netnih.gov These techniques offer high sensitivity and selectivity, allowing for the detection and identification of metabolites even at low concentrations. lcms.cz LC-MS combines the separation capabilities of HPLC with the mass analysis capabilities of MS. thermofisher.com After the compounds are separated by the LC column, they are ionized and their mass-to-charge ratios are measured by the mass spectrometer. thermofisher.com

LC-MS/MS takes this a step further by subjecting the ions to fragmentation, which provides structural information that aids in the definitive identification of metabolites. thermofisher.com This is particularly useful for identifying unknown metabolites by comparing their fragmentation patterns with those of known standards or by using spectral libraries. thermofisher.com For example, LC-MS has been used to identify raspberry ketone as a metabolite of rhododendrol in skin permeation tests. researchgate.net The use of high-resolution mass spectrometry (HRMS) can further provide accurate mass measurements, which helps in determining the elemental composition of the metabolites. nih.gov

The general workflow for LC-MS based metabolite profiling includes:

Sample preparation (extraction from biological matrix)

LC separation

MS detection (full scan)

Tandem MS (MS/MS) for structural elucidation

Data analysis and metabolite identification

Utilization of rac-Rhododendrol-d6 as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis using LC-MS, it is crucial to account for variations in sample preparation and instrument response. This is often achieved by using a stable isotope-labeled internal standard. This compound, a deuterated form of rhododendrol, is an ideal internal standard for the quantification of rhododendrol and its metabolites. clearsynth.com

Because this compound has a higher mass than the unlabeled compound due to the presence of deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. clearsynth.com However, its chemical and physical properties are nearly identical to those of rhododendrol, meaning it behaves similarly during sample preparation and chromatographic separation. By adding a known amount of this compound to each sample before analysis, any loss of the analyte during sample processing can be corrected for by measuring the recovery of the internal standard. This ensures accurate and precise quantification of the target compounds. lcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. numberanalytics.combyjus.com It is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment and connectivity of atoms within a molecule. chemistrytalk.orglibretexts.org

Deuterium NMR for Site-Specific Isotopic Distribution Analysis

Deuterium Nuclear Magnetic Resonance (²H-NMR) is a powerful spectroscopic technique for the analysis of deuterium-enriched compounds. sigmaaldrich.com Unlike proton (¹H) NMR, which is limited by the diminishing signal intensity in highly deuterated molecules, ²H-NMR directly observes the deuteron (B1233211) signal, providing crucial information for structure verification and enrichment determination. sigmaaldrich.com This method is particularly valuable for confirming the precise location and extent of deuterium labeling in synthetic standards like this compound.

The primary application of ²H-NMR in this context is to verify the site-specific isotopic distribution. osti.govresearchgate.net It confirms that the deuterium atoms have been incorporated at the intended positions on the molecule—typically the six hydrogens of the two methyl groups on the isopropyl side chain for this compound. This verification is essential to ensure the standard's molecular weight and stability are consistent for its use in quantitative assays, such as those employing mass spectrometry. The analysis is performed in a non-deuterated solvent, which is unconventional in standard NMR but advantageous here as it eliminates interfering solvent signals. sigmaaldrich.com

Furthermore, ²H-NMR can quantify the isotopic purity, or deuterium enrichment, of the compound. sigmaaldrich.com By integrating the signals corresponding to the deuterated positions, researchers can determine the percentage of deuterium incorporation, ensuring it meets the high-enrichment levels (typically >98 atom %) required for a reliable internal standard. This technique provides a non-statistical isotopic distribution, offering insights into the synthesis and potential isotopic fractionation of the molecule. nih.gov

Table 1: Expected ²H-NMR Data for this compound Isotopic Analysis This table illustrates the type of data obtained from a hypothetical ²H-NMR analysis to confirm isotopic labeling and purity. Actual chemical shifts (δ) may vary based on experimental conditions.

Parameter Expected Result Significance
Chemical Shift (δ) A single prominent signal in the aliphatic region. Confirms that all six deuterium atoms are in a chemically equivalent environment, consistent with labeling on the terminal methyl groups of the isopropyl moiety.
Signal Integration Proportional to six deuterium atoms. Used to quantify the total amount of deuterium incorporated into the molecule.
Isotopic Enrichment >98 atom % D Verifies that the standard has a sufficiently high level of deuterium incorporation to be distinguished from the non-labeled analyte in quantitative studies.
Absence of Other Signals No significant signals in the aromatic or other aliphatic regions. Confirms site-specificity of the labeling and the absence of isotopic scrambling to other positions on the molecule.

Multi-Nuclear NMR for Confirmation of Metabolite Structures and Interactions

While ²H-NMR is vital for characterizing the deuterated standard, the elucidation of unknown metabolite structures relies on a suite of multi-nuclear and multidimensional NMR experiments. frontiersin.org When Rhododendrol is metabolized in biological systems, it can undergo transformations such as glucuronidation or sulfation. Determining the exact structure of these metabolites is crucial for understanding its metabolic pathway. NMR spectroscopy is the gold standard for unambiguous structure determination of small molecules in complex mixtures. frontiersin.orgnih.gov

A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is employed. frontiersin.orgnih.gov

¹H NMR: Provides initial information on the number and type of protons in the metabolite, revealing changes from the parent compound, such as the appearance of signals from a glucuronide moiety. pharmascigroup.us

¹³C NMR: Offers a wider spectral dispersion, reducing signal overlap and providing a count of carbon atoms, which is critical for confirming the addition of metabolic groups. frontiersin.org

2D Correlation Spectroscopy (COSY): Establishes ¹H-¹H spin-spin coupling networks, allowing for the mapping of proton connectivities within the molecule, for instance, through the sugar ring of a glucuronide conjugate. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H and ¹³C nuclei, providing a powerful method to assign carbon signals based on their attached protons. frontiersin.org

Heteronuclear Multiple Bond Correlation (HMBC): Detects longer-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is arguably the most critical experiment for identifying the site of conjugation, as it can show a correlation between a proton on the sugar and the aromatic carbon of Rhododendrol where the glucuronide is attached. frontiersin.org

Together, these experiments provide definitive evidence of a metabolite's structure, including its stereochemistry, which is information that mass spectrometry alone cannot provide. frontiersin.org

Table 2: Application of Multi-Nuclear NMR for Metabolite Structure Elucidation This table outlines the roles of different NMR experiments in identifying a hypothetical Rhododendrol-O-glucuronide metabolite.

NMR Experiment Information Provided Example Application for Rhododendrol-O-glucuronide
¹H NMR Proton environment, count, and basic connectivity. Appearance of new signals in the δ 3.0-5.0 ppm range characteristic of a sugar ring; shifts in aromatic proton signals.
¹³C NMR Carbon count and chemical environment. Appearance of ~6 new carbon signals, including an anomeric carbon (~100 ppm) and a carboxylic acid (~175 ppm).
COSY ¹H-¹H bond correlations. Traces the connectivity between all protons within the glucuronide sugar ring, confirming its structure.
HSQC Direct ¹H-¹³C correlations. Assigns each carbon in the metabolite by linking it to its directly attached proton(s).
HMBC Long-range ¹H-¹³C correlations (2-3 bonds). Shows a correlation between the anomeric proton (H-1') of the glucuronide and the phenolic carbon of the Rhododendrol moiety, confirming the site of attachment.

Spectroscopic and Imaging Techniques for Cellular Response Evaluation (non-clinical)

In non-clinical research aimed at understanding the biological effects of Rhododendrol on pigmentation, advanced spectroscopic and imaging techniques are essential. These methods allow for the visualization and quantification of cellular responses, providing mechanistic insights that complement the quantitative data obtained using standards like this compound.

Multispectral Camera Applications in Pigmentation Research Models

Multispectral imaging (MSI) is a non-invasive technique that captures images of a sample at multiple specific wavelengths, enabling the quantification and mapping of chromophores within a tissue or cell model. nih.gov In pigmentation research, MSI is applied to reconstructed skin models or cell cultures to assess the distribution and concentration of key chromophores, primarily melanin (B1238610) and hemoglobin. spiedigitallibrary.orgresearchgate.net

By capturing reflectance at different wavelengths, MSI systems can differentiate between these pigments based on their unique absorption spectra. researchgate.net For instance, wavelengths around 660 nm are effective for melanin detection, while wavelengths around 545 nm are sensitive to hemoglobin absorption. mdpi.com This allows researchers to quantitatively map changes in melanin content following treatment with agents like Rhododendrol. The technique provides spatial information that bulk biochemical assays cannot, revealing whether pigment changes are uniform or localized. mdpi.com The development of algorithms and neural networks coupled with MSI systems allows for the reconstruction of hyperspectral data from fewer images, enhancing the speed and accuracy of melanin and hemoglobin estimation. aip.orgresearchgate.net

Table 3: Wavelength Selection in Multispectral Imaging for Skin Chromophore Analysis This table summarizes key wavelengths used in MSI and their primary chromophore targets, based on established absorption characteristics.

Wavelength (nm) Primary Chromophore Target Rationale
450 - 473 Superficial structures, Melanin High absorption by melanin in the epidermis; limited penetration depth. spiedigitallibrary.orgmdpi.com
532 - 550 Oxyhemoglobin & Deoxyhemoglobin Strong absorption by both forms of hemoglobin, useful for assessing vascularity and inflammation. mdpi.comtitech.ac.jp
650 - 660 Melanin Lower hemoglobin absorption in this region allows for more specific quantification of melanin. mdpi.com
>900 (NIR) Deeper Tissue Structures Near-infrared light penetrates deeper into the dermis, providing information on structures beneath the primary pigment layer. mdpi.com

Live-Cell Imaging for Tracking Subcellular Events and Organelle Responses

Live-cell imaging allows for the real-time visualization of dynamic cellular processes, providing unparalleled insight into the mechanisms of drug action. nih.gov In the context of Rhododendrol research, live-cell imaging is used to track subcellular events within melanocytes to understand how the compound affects melanin synthesis and transport. microscopyu.com

This is often achieved using fluorescence microscopy, where specific organelles or proteins are tagged with fluorescent probes or genetically encoded markers like Green Fluorescent Protein (GFP). nih.govahajournals.org For example, researchers can track the movement of melanosomes—the organelles responsible for melanin synthesis and storage—by tagging key melanosomal proteins like OA1 (Ocular Albinism 1). nih.gov This allows for the direct observation and quantification of melanosome transport along microtubules, their transfer to keratinocytes, and changes in their motility or distribution in response to Rhododendrol. nih.govuconn.edu

Furthermore, fluorescent probes targeted to specific organelles like the endoplasmic reticulum or Golgi apparatus can reveal how Rhododendrol impacts the early stages of melanosome biogenesis and tyrosinase processing. nih.govencyclopedia.pub Probes that are sensitive to the local chemical environment can also monitor changes in pH or ion concentration within organelles, providing a detailed picture of the cellular response to tyrosinase inhibition. biorxiv.orgmdpi.com

Table 4: Common Probes and Targets in Live-Cell Imaging of Melanocytes This table lists examples of fluorescent tools used to study the organelle-specific effects of compounds like Rhododendrol.

Imaging Target Fluorescent Tool/Probe Biological Question Addressed
Melanosomes OA1-GFP, mCherry-Tyrosinase-EGFP How does the compound affect melanosome trafficking, maturation, and transfer? nih.govbiorxiv.org
Lysosomes LysoTracker™ Dyes Does the compound induce melanophagy (autophagy of melanosomes)?
Mitochondria MitoTracker™ Dyes, TPP-based probes Is cellular energy production or mitochondrial health affected? encyclopedia.pub
Endoplasmic Reticulum ER-Tracker™ Dyes How is the synthesis and folding of tyrosinase, a key melanin-producing enzyme, impacted?
Tyrosinase Activity TYR-reactive fluorescent probes Where and to what extent is tyrosinase activity inhibited within the cell? nih.govmdpi.com

Computational and Theoretical Approaches in Rhododendrol Research

Molecular Modeling and Docking Simulations of Enzyme-Ligand Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a target protein. In Rhododendrol (B1680608) research, these methods have been pivotal in understanding its interaction with tyrosinase, the key enzyme in melanin (B1238610) synthesis. wikipedia.org

Simulations have shown that Rhododendrol acts as a good substrate for tyrosinase. nih.gov Molecular docking studies, which place the ligand (Rhododendrol) into the binding site of the enzyme (tyrosinase), help to visualize and analyze the specific interactions that facilitate this binding. These interactions can include hydrogen bonds and hydrophobic interactions. acs.orgnih.gov For instance, studies on related phenolic compounds and tyrosinase inhibitors have utilized docking to correlate calculated free energy and docking energy with experimental inhibitory concentrations (IC50 values). acs.org Such models predict that hydrophobic additions to similar resorcinol (B1680541) derivatives can enhance their binding and inhibitory potency against tyrosinase. acs.org

Molecular dynamics (MD) simulations further complement docking studies by providing a dynamic view of the enzyme-ligand complex over time. nih.govwvu.edu These simulations can reveal conformational changes in both the enzyme and the ligand upon binding, offering a more realistic representation of the interaction in a biological environment. nih.gov By calculating the stability of the docked complex, MD simulations help to confirm the binding modes predicted by docking. nih.govwvu.edu

These computational approaches are crucial for understanding how both R- and S-epimers of Rhododendrol derivatives interact with tyrosinase, explaining findings that the stereochemistry significantly influences inhibitory activity. researchgate.net The insights gained are fundamental for designing new derivatives with potentially modified activity. researchgate.net

Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Intermediates

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deep understanding of chemical reactions at the electronic level. rsc.orgcoe.edu These methods are used to calculate the energies of reactants, products, and transition states, thereby elucidating reaction pathways and the feasibility of proposed mechanisms. rsc.orgresearchgate.net

In the context of Rhododendrol, quantum chemical calculations have been instrumental in studying the reactions of its primary metabolite, RD-quinone. wikipedia.orgmdpi.com One key question was whether RD-quinone undergoes intramolecular cyclization or reacts with thiol-containing molecules like cysteine. A study using DFT-based first-principles calculations investigated the free energy of these competing reaction pathways. nih.govmdpi.com The results indicated a strong preference for the reaction with thiols over cyclization, a critical insight into the subsequent biochemical events. mdpi.comworldscientific.com

These calculations can model the reaction coordinate, map out the energy landscape, and identify the most stable intermediates and products. coe.edu For example, studies on the autoxidation of similar catecholamine o-quinones have used quantum chemistry to demonstrate how different protonation states can lead to significantly different reaction mechanisms. researchgate.net This level of detail is essential for understanding the formation of various Rhododendrol metabolites, such as RD-catechol, and their role in cellular processes. mdpi.com

The table below summarizes findings from a DFT study on Rhododendrol-quinone reactions.

Reaction PathwayComputational FindingImplication
Thiol Binding Lower free energy barrier compared to cyclization. nih.govmdpi.comThis pathway is kinetically and thermodynamically favored, explaining the formation of cysteine and glutathione (B108866) adducts. mdpi.com
Intramolecular Cyclization Higher free energy barrier. mdpi.comThis reaction is less likely to occur, questioning the significance of cyclic quinone products as major metabolites. mdpi.com

In Silico Prediction of Metabolic Pathways and Reactive Species

In silico models are used to predict the metabolic fate of chemical compounds within a biological system. For Rhododendrol, these models focus on its tyrosinase-catalyzed oxidation and the generation of subsequent reactive species. mdpi.commdpi.com

The primary metabolic pathway begins with the oxidation of Rhododendrol by tyrosinase to form the highly reactive RD-quinone. wikipedia.orgmdpi.com This initial step is well-established and serves as the entry point for further transformations. mdpi.com Computational models help predict the subsequent reactions of this o-quinone. Based on its electronic structure and reactivity, models can predict its propensity to act as an electrophile, readily reacting with nucleophiles.

The main predicted reactive species and subsequent products are:

RD-quinone: The initial, highly electrophilic metabolite. wikipedia.org

Cysteine and Glutathione Adducts: Formed by the reaction of RD-quinone with the thiol groups of these molecules. The formation of CyS-RD-catechol is a key predicted and experimentally verified step. mdpi.com

RD-pheomelanin and RD-eumelanin: Further oxidation and polymerization of catechol adducts and quinones can lead to the formation of melanin-like pigments. mdpi.com

Reactive Oxygen Species (ROS): The redox cycling of quinones and catechols can generate ROS, such as hydroxyl radicals, contributing to oxidative stress. wikipedia.orgresearchgate.netresearchgate.net

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Rhododendrol Derivatives

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. worldscientific.comnih.gov These models are valuable for predicting the activity of new, unsynthesized molecules and for designing compounds with desired properties. nih.govisdiscovery.eu

While specific, extensive QSAR models for large libraries of rac-Rhododendrol-d6 derivatives are not widely published, the principles of QSAR are directly applicable. A QSAR study would involve:

Data Collection: Assembling a dataset of Rhododendrol derivatives with their measured biological activities (e.g., tyrosinase inhibition IC50 values). researchgate.net

Descriptor Calculation: Calculating various molecular descriptors for each derivative. These can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). nih.gov

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build an equation that relates the descriptors to the activity. nih.gov

Validation: Testing the model's predictive power using an external set of compounds or cross-validation techniques. nih.gov

For instance, QSAR studies on other tyrosinase inhibitors have successfully identified key structural features that govern their potency. acs.org A hypothetical QSAR model for Rhododendrol derivatives might identify descriptors related to the hydrophobicity of the side chain or the electronic properties of the phenol (B47542) group as being critical for activity. acs.org Such models could guide the synthesis of new derivatives with enhanced tyrosinase inhibition or, conversely, reduced potential for forming reactive metabolites. worldscientific.com

QSAR Modeling StepDescriptionExample Application for Rhododendrol
Data Set A collection of molecules with known structures and biological activities.A series of Rhododendrol glycoside epimers and their corresponding tyrosinase inhibition IC50 values. researchgate.net
Descriptors Numerical values that characterize the properties of a molecule.LogP (hydrophobicity), dipole moment, molecular weight, Kier Chi indices. worldscientific.comnih.gov
Regression Analysis Statistical method to find the best-fit equation linking descriptors to activity.Multiple Linear Regression (MLR) to create an equation: Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ... nih.gov
Model Validation Process to ensure the model is robust and predictive.Cross-validation (e.g., leave-one-out) to calculate q², and prediction for a test set of molecules. worldscientific.comnih.gov

Future Research Trajectories and Broader Academic Implications

Resolving Ambiguities in Rhododendrol's Mechanistic Pathways

Rhododendrol (B1680608) is known for its ability to inhibit tyrosinase, an enzyme crucial for melanin (B1238610) production. wikipedia.orgnih.gov However, the precise mechanisms of its action and subsequent cytotoxicity in melanocytes are multifaceted and not fully understood. wikipedia.orgniph.go.jp Research indicates that rhododendrol acts as a competitive inhibitor of tyrosinase and is also a substrate for the enzyme. nih.govniph.go.jp This dual role leads to the formation of reactive metabolites, such as rhododendrol-quinone, which are implicated in melanocyte damage. wikipedia.orgmdpi.com

Several pathways for rhododendrol-induced cytotoxicity have been proposed, including the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and activation of apoptotic pathways. wikipedia.orgniph.go.jp However, conflicting reports exist. For instance, while some studies suggest ROS production is a key factor, others have not detected significant ROS levels in rhododendrol-treated melanocytes. wikipedia.orgniph.go.jp

The use of rac-Rhododendrol-d6 can help resolve these ambiguities. By tracing the metabolic fate of the deuterated compound, researchers can more accurately identify and quantify its metabolites, providing clearer insights into the predominant toxic pathways. This will help to definitively establish the sequence of events leading to melanocyte damage, from tyrosinase interaction to the specific cellular stress responses.

Development of Novel Deuterated Probes for Tracing Biological Processes

The application of deuterium-labeled compounds as probes in biological research is a rapidly growing field. europa.euassumption.edu Deuterated molecules can be tracked in living cells and tissues using techniques like Raman spectroscopy and nanoscale secondary ion mass spectrometry (NanoSIMS), allowing for direct, real-time imaging of metabolic dynamics without the need for fluorescent tags or genetic modifications. europa.euspringernature.comnih.gov

The synthesis and use of this compound serves as a prime example of the potential of deuterated probes. Its application can be extended beyond studying melanogenesis. For instance, deuterated probes are being developed for super-resolution imaging and for tracking drug uptake and metabolism. europa.eu The unique vibrational signature of the carbon-deuterium (C-D) bond allows for precise localization and quantification of the labeled molecule and its metabolites within cellular compartments. europa.euspringernature.com This technology holds the promise of being generalizable to a wide range of chemical biology disciplines, impacting drug development and our fundamental understanding of cellular processes. europa.eu

Probe TypeApplicationAnalytical Technique
Deuterated Cyanine (Cy) FluorophoresSuper-resolution imaging of protein localization in live tissue. europa.euStochastic Reconstruction Microscopy (STORM) europa.eu
Deuterated Azobenzene PhotoswitchesRemote control of neural signaling in vivo. europa.euSpectroscopy
Deuterated DrugsTracking drug uptake and metabolism in native cells. europa.euRaman Spectroscopy europa.eu
Deuterated Glucose ([D7]-glucose)Imaging glucose metabolism in cells and in vivo. springernature.comStimulated Raman Scattering (SRS) Microscopy springernature.com
Deuterium-labeled SubstratesStudying metabolic flux in three dimensions non-invasively. isotope.comMagnetic Resonance Spectroscopy (MRS) isotope.com

Exploring Uncharted Biological Interactions and Targets of Rhododendrol

While the primary target of rhododendrol is tyrosinase, its metabolites may interact with a host of other cellular components, leading to a cascade of biological effects. mdpi.com The formation of rhododendrol-quinone, for example, can lead to the adduction of sulfhydryl groups in proteins, potentially inactivating critical enzymes and disrupting cellular function. mdpi.comnih.gov This suggests that rhododendrol's influence extends beyond the melanin synthesis pathway.

This compound can be instrumental in identifying these uncharted interactions. By using the deuterated compound as bait in pull-down assays coupled with mass spectrometry, researchers can identify novel protein binding partners of rhododendrol and its metabolites. This could reveal previously unknown targets and pathways affected by the compound, potentially linking its effects to other cellular processes such as autophagy and the NRF2 antioxidant response pathway, both of which have been implicated in rhododendrol's cytotoxicity. nih.gov Furthermore, understanding these interactions could shed light on why only a subset of individuals exposed to rhododendrol develop adverse effects. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of Rhododendrol Action

To gain a comprehensive understanding of the biological consequences of rhododendrol exposure, a systems-level approach is necessary. The integration of various "omics" data, including transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound. nih.govlife-science-alliance.org Multi-omics analyses have been successfully applied to study the complex mechanisms of various diseases and the effects of different compounds. life-science-alliance.orgmaxapress.comresearchgate.net

In the context of rhododendrol, multi-omics studies can reveal global changes in gene expression, protein levels, and metabolite profiles in response to treatment. By correlating these datasets, researchers can construct detailed molecular maps of the pathways perturbed by rhododendrol. For example, transcriptomic data might reveal the upregulation of genes involved in stress responses, while proteomic data could identify specific enzymes that are modified or degraded. Metabolomic analysis, aided by tracers like this compound, can then pinpoint the specific metabolic shifts that occur. This integrated approach will be crucial for building predictive models of rhododendrol's action and for identifying potential biomarkers of susceptibility. nih.gov

Advancements in Asymmetric Synthesis and Biocatalysis for Chiral Rhododendrol Variants

Rhododendrol possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. wikipedia.org It is well-established that the biological activity of chiral molecules can differ significantly between their enantiomeric forms. Therefore, the development of methods for the asymmetric synthesis of specific rhododendrol enantiomers is of great interest.

By synthesizing enantiomerically pure deuterated rhododendrol, researchers can investigate whether the different enantiomers have distinct metabolic fates and biological activities. This could lead to the development of safer and more effective tyrosinase inhibitors, as one enantiomer might retain the desired inhibitory activity with reduced cytotoxicity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.